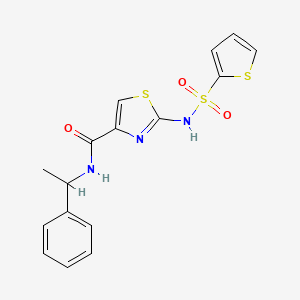

N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(1-phenylethyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S3/c1-11(12-6-3-2-4-7-12)17-15(20)13-10-24-16(18-13)19-25(21,22)14-8-5-9-23-14/h2-11H,1H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWUULRKTUUBNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole core This can be achieved through the cyclization of thiourea derivatives with α-haloketones under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent product quality. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed on the sulfonamide group to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, are used for substitution reactions.

Major Products Formed:

Oxidation Products: Thiazole sulfoxides and sulfones.

Reduction Products: Thiazole amine derivatives.

Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a complex organic compound with a unique structure comprised of a phenylethyl group, a thiophene sulfonamide moiety, and a thiazole carboxamide framework. It has a molecular weight of approximately 393.5 g/mol . This compound is characterized by its potential biological activities and multifaceted applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound is used in several scientific disciplines.

Chemistry This compound serves as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology It is employed as a tool in biological studies to investigate the interaction of sulfonamide groups with biological targets, which aids in understanding enzyme inhibition and receptor binding. The sulfonamide group can inhibit certain enzymes by mimicking natural substrates, disrupting their normal function. The phenylethyl group may enhance the binding affinity and specificity of the compound to its target.

Medicine The compound has shown potential in medicinal chemistry for developing new therapeutic agents, particularly in treating bacterial infections and inflammatory diseases.

Industry Its unique chemical properties make it valuable in manufacturing specialty chemicals and materials with specific desired properties.

The biological activity of this compound is mainly due to its interaction with molecular targets like enzymes or receptors. Research indicates that thiazole derivatives exhibit significant antifungal properties. For example, structurally related compounds have demonstrated activity against Candida albicans and Candida parapsilosis. In vitro studies have shown minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones. Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

- Reduction: Reduction reactions can be performed on the sulfonamide group to yield amine derivatives. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

- Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule. Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, are used for substitution reactions.

Mechanism of Action

The mechanism by which N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group, in particular, is known to inhibit certain enzymes by mimicking the natural substrates, thereby disrupting their normal function. The phenylethyl group may enhance the binding affinity and specificity of the compound to its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Substituent Effects: The target’s thiophene sulfonamido group differs from azido (Compounds 32–34) or trimethoxybenzamido (Compounds 29, 53) groups.

- Synthetic Efficiency : High-purity analogs (e.g., Compounds 29, 32) are synthesized via method A (acid-amine coupling), suggesting the target could achieve similar purity (~98%) with optimized conditions. However, bulky substituents (e.g., difluorocyclohexyl in Compound 53) reduce yields (44%), indicating steric challenges in coupling reactions .

Spectroscopic and Physicochemical Properties

The IR and NMR data from , and 3 provide insights into functional group behavior:

Table 2: Spectroscopic Signatures of Key Functional Groups

| Functional Group | IR Stretching (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|

| Thiophene sulfonamido (target) | S=O (1350–1300), C-S (700–600) | Thiophene protons: ~7.0–7.5 |

| Benzamido (Compound 32) | C=O (1663–1682), N₃ (2100) | Aromatic protons: ~7.5–8.0 |

| Trimethoxybenzamido (Compound 29) | OCH₃ (2830–2950), C=O (1680) | OCH₃: ~3.8 |

Analysis :

- The target’s sulfonamido group would exhibit strong S=O stretches (~1350 cm⁻¹) and distinct thiophene proton signals in the aromatic region, differentiating it from benzamido analogs .

- Compounds with electron-withdrawing groups (e.g., azido in Compound 32) show downfield shifts in ¹H NMR due to deshielding effects, whereas methoxy groups (Compound 29) cause upfield shifts .

Biological Activity

N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a unique structure composed of:

- Phenylethyl group : Enhances binding affinity and specificity.

- Thiazole ring : Known for diverse biological activities.

- Sulfonamide moiety : Plays a crucial role in enzyme inhibition.

The compound's molecular weight is approximately 385.5 g/mol, and it has been characterized using various analytical techniques such as NMR and HRMS .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes or receptors. The sulfonamide group mimics natural substrates, inhibiting enzymatic functions. This mechanism is similar to other thiazole derivatives, which often affect various biochemical pathways .

Antifungal Activity

Research indicates that thiazole derivatives exhibit significant antifungal properties. For instance, compounds structurally related to this compound have shown activity against Candida albicans and Candida parapsilosis. In vitro studies have demonstrated minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .

Antibacterial Activity

Similar compounds have been evaluated for antibacterial properties. The sulfonamide group is known for its effectiveness against bacterial infections, functioning by inhibiting folic acid synthesis in bacteria. Studies have shown that derivatives of thiazole can exhibit potent antibacterial activity against various strains, suggesting a promising application for this compound in treating bacterial infections .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives:

-

Antifungal Studies : A series of thiazol-2(3H)-imine derivatives were synthesized and tested for antifungal activity. Compounds showed significant interaction with the 14α-demethylase enzyme, crucial for fungal sterol biosynthesis .

Compound MIC (μg/mL) Target Organism 2d 1.50 Candida albicans 2e 1.23 Candida parapsilosis - Antibacterial Studies : Thiazole derivatives have been shown to inhibit bacterial growth effectively. For example, studies indicated that certain thiazole compounds demonstrated high efficacy against resistant bacterial strains .

- In Silico Studies : Molecular docking simulations revealed that these compounds fit well into the active sites of key enzymes involved in fungal and bacterial metabolism, suggesting a rational basis for their observed biological activities .

Q & A

Q. Table 1. Representative Synthetic Yields for Analogous Compounds

| Analog Structure | Yield (%) | Key Reaction Step | Reference |

|---|---|---|---|

| N-(4,4-Difluorocyclohexyl) derivative | 78 | Carboxamide coupling (HBTU) | |

| Thiophene-2-sulfonamide analog | 67 | Sulfonyl chloride aminolysis |

Q. Table 2. Biological Activity of Thiazole Sulfonamides

| Target Activity | Assay Model | IC₅₀/EC₅₀ Range | Reference |

|---|---|---|---|

| Antitumor (NCI-60) | Leukemia (SR) | 0.5–10 µM | |

| Antimicrobial | S. aureus (MIC) | 8–32 µg/mL |

Key Recommendations for Researchers

- Synthesis : Prioritize HBTU/DIPEA coupling for carboxamide formation to achieve >70% yields .

- Characterization : Combine NMR and HPLC-MS to confirm purity and avoid isomeric byproducts .

- Biological testing : Use multiple cell lines and orthogonal assays (e.g., enzymatic vs. cellular) to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.